molecular formula C12H10FNO2S B12438229 Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate

Cat. No.: B12438229
M. Wt: 251.28 g/mol
InChI Key: VINQIGXBGPTEDE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a fluorophenyl group in this compound enhances its potential for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes, modulation of inflammatory pathways, and induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is unique due to the position of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile .

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

VINQIGXBGPTEDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F

Origin of Product

United States

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